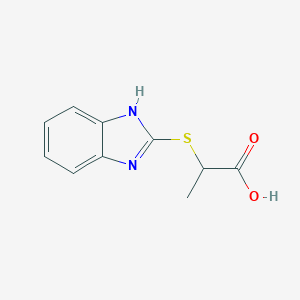

2-(1H-Benzimidazol-2-ylsulfanyl)propansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid is a chemical compound with the molecular formula C10H10N2O2S. It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings.

Wissenschaftliche Forschungsanwendungen

Antiparasitäre und antioxidative Aktivität

Einige Benzimidazolderivate, einschließlich derer, die mit “2-(1H-Benzimidazol-2-ylsulfanyl)propansäure” verwandt sind, wurden auf ihre potenziellen antiparasitären und antioxidativen Eigenschaften untersucht. Diese Verbindungen könnten wertvoll für die Entwicklung neuer Behandlungen für parasitäre Infektionen und oxidativen Stress-bedingte Krankheiten sein .

Röntgenkristallstruktur-Analyse

Benzimidazolderivate werden auch in der Röntgenkristallographie verwendet, um Molekülstrukturen zu analysieren. Diese Anwendung ist entscheidend für das Verständnis von Verbindungsinteraktionen auf atomarer Ebene, was die Medikamentenentwicklung und andere chemische Verfahrenstechniken beeinflussen kann .

Synthese verwandter Verbindungen

Die Verbindung wurde als Vorläufer bei der Synthese verschiedener Benzimidazolderivate mit potenziellen Anwendungen als Antitumormittel verwendet. Dies unterstreicht ihre Rolle in der medizinisch-chemischen Forschung, die darauf abzielt, neue Therapeutika zu entdecken .

Schwingungsspektroskopie und quantenchemische Studien

Es wurden Untersuchungen an Benzimidazolderivaten durchgeführt, um ihre optimierte geometrische Struktur, ihre elektronischen und Schwingungseigenschaften zu verstehen. Diese Studien sind essentiell für die theoretische und rechnergestützte Chemie und tragen zur Gestaltung von Materialien mit gewünschten Eigenschaften bei .

Wirkmechanismus

Target of Action

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of a solid acid catalyst, such as ZrO2-Al2O3, under thermal conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar catalytic processes and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O

Biologische Aktivität

2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid is a compound characterized by its unique structural features, including a benzimidazole core and a sulfanyl group linked to a propanoic acid moiety. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The biological activity of this compound is attributed to its ability to interact with various biological targets, influencing enzymatic and receptor activities.

- Molecular Formula : C12H14N2O2S

- Molecular Weight : Approximately 250.32 g/mol

The benzimidazole core is known for its diverse pharmacological properties, making derivatives of this structure valuable in drug development.

Biological Activity Overview

Research indicates that 2-(1H-benzimidazol-2-ylsulfanyl)propanoic acid exhibits a range of biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Compounds with a benzimidazole scaffold often demonstrate anti-inflammatory activity, which could be beneficial in conditions like arthritis or other inflammatory diseases.

- Anticancer Potential : The ability of benzimidazole derivatives to inhibit cancer cell proliferation has been documented, warranting further investigation into their mechanisms of action.

The biological effects of 2-(1H-benzimidazol-2-ylsulfanyl)propanoic acid are primarily mediated through its interactions with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to therapeutic effects.

Interaction Studies

Studies have shown that this compound can bind to various enzymes and receptors, influencing their activity. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

| Compound | IC50 (COX-2) | IC50 (COX-1) | Selectivity Index |

|---|---|---|---|

| 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid | TBD | TBD | TBD |

| Indomethacin | 0.41 µM | 2.56 µM | TBD |

Case Studies and Research Findings

- Antimicrobial Activity : A study investigating the antimicrobial properties of benzimidazole derivatives found that compounds similar to 2-(1H-benzimidazol-2-ylsulfanyl)propanoic acid exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the propanoic acid moiety was noted to influence the antibacterial efficacy positively.

- Anti-inflammatory Activity : In vivo studies demonstrated that certain benzimidazole derivatives showed promising anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The evaluation included assessments of paw edema in animal models, where treated groups exhibited reduced swelling compared to controls.

- Anticancer Studies : Research into the anticancer properties revealed that benzimidazole derivatives could inhibit cell proliferation in various cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest.

Eigenschaften

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6(9(13)14)15-10-11-7-4-2-3-5-8(7)12-10/h2-6H,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGKQRFDAPZJPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343661 |

Source

|

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21547-70-6 |

Source

|

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.